molecular formula C21H13ClF2N4O3 B2355133 N-(2-chloro-4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251595-42-2

N-(2-chloro-4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2355133
CAS RN: 1251595-42-2
M. Wt: 442.81
InChI Key: IKKKZLKWDMAAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H13ClF2N4O3 and its molecular weight is 442.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Properties : A study by Parikh and Joshi (2014) synthesized derivatives similar to the compound and evaluated their antimicrobial properties. They found that these compounds showed significant potency against a range of bacterial and fungal strains.

  • Anti-inflammatory Activity : Research conducted by Sunder and Maleraju (2013) synthesized derivatives of a closely related compound and tested them for anti-inflammatory activity. Some derivatives demonstrated significant activity in this area.

  • Anticancer Properties : A study by Vinayak et al. (2014) explored derivatives of similar compounds for their anticancer properties. They found that some compounds exhibited cytotoxicity against various cancer cell lines.

  • Antifungal and Apoptotic Effects : Research by Çavușoğlu, Yurttaş, and Cantürk (2018) on triazole-oxadiazole compounds, closely related to the compound , demonstrated potent antifungal and apoptotic effects against Candida species.

  • Structure-Activity Relationships in PI3K/mTOR Inhibition : A study by Stec et al. (2011) investigated compounds with a similar structure for their role in inhibiting PI3Kα and mTOR, showing potential for cancer treatment.

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF2N4O3/c22-16-10-14(24)7-8-17(16)25-18(29)11-28-9-1-2-15(21(28)30)20-26-19(27-31-20)12-3-5-13(23)6-4-12/h1-10H,11H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKKZLKWDMAAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.